molecular formula C13H15N3OS B2422382 2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2415569-78-5

2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2422382
CAS No.: 2415569-78-5
M. Wt: 261.34
InChI Key: DYQMANKXWGIJGK-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dihydroisoquinoline with a thiadiazole derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dihydro-1H-isoquinolin-2-yl)-1,2,4-thiadiazole: Lacks the methoxymethyl group.

    3-(Methoxymethyl)-1,2,4-thiadiazole: Lacks the isoquinoline moiety.

    5-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-methyl-1,2,4-thiadiazole: Has a methyl group instead of a methoxymethyl group.

Uniqueness

The presence of both the isoquinoline and methoxymethyl groups in 2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline provides a unique combination of structural features that can influence its reactivity and potential applications. This makes it distinct from other similar compounds and valuable for specific research and industrial purposes.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-17-9-12-14-13(18-15-12)16-7-6-10-4-2-3-5-11(10)8-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQMANKXWGIJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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